molecular formula C6H12O B1346503 2,2-Diethyloxirane CAS No. 1192-17-2

2,2-Diethyloxirane

Cat. No. B1346503
CAS RN: 1192-17-2
M. Wt: 100.16 g/mol
InChI Key: OVKYVUFYOFPYNK-UHFFFAOYSA-N
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Description

2,2-Diethyloxirane is a chemical compound with the molecular formula C6H12O . It has a molecular weight of 100.16 . The compound is in liquid form .


Molecular Structure Analysis

The 2,2-Diethyloxirane molecule contains a total of 19 bonds. There are 7 non-H bonds, 2 rotatable bonds, 1 three-membered ring, 1 ether (aliphatic), and 1 Oxirane .


Chemical Reactions Analysis

The nature of radical cations (RCs) stabilized in irradiated frozen solutions of 2,2-dimethyl- and 2,2,3-trimethyloxirane was determined by means of EPR and UV/Vis spectroscopy as well as quantum chemistry . It was established that the afforded ring-open RCs, formed upon C–C bond cleavage in the oxirane ring, undergo intramolecular hydrogen atom transfer upon the action of light, resulting in the formation of distonic RCs .


Physical And Chemical Properties Analysis

2,2-Diethyloxirane is a liquid at room temperature . It has a molecular weight of 100.16 .

Scientific Research Applications

Polymerization Processes

  • Atom Transfer Radical Polymerization : 2,2-Diethyloxirane derivatives have been utilized in the atom transfer radical polymerization of epoxide-containing monomers. This process yields well-defined linear and star-shaped epoxide-containing homopolymers and block copolymers, highlighting the versatility of 2,2-Diethyloxirane in polymer chemistry (McLeod & Tsarevsky, 2014).

Bio-Based Solvent Applications

  • 2-Methyloxolane as a Sustainable Solvent : 2-Methyloxolane, a bio-based solvent related to 2,2-Diethyloxirane, has been recognized for its utility in extracting natural products and food ingredients. This highlights the environmental viability of 2,2-Diethyloxirane derivatives as alternatives to conventional petroleum-based solvents (Rapinel et al., 2020).

Catalysis and Chemical Synthesis

  • Catalytic Production of Bio-Based Polyester Monomer : 2,2-Diethyloxirane derivatives are significant in the catalytic production of 2,5-furandicarboxylic acid (FDCA), a potential replacement for terephthalic acid in polyester production. This application demonstrates the role of 2,2-Diethyloxirane in advancing sustainable polymer production (Zhang et al., 2015).

Safety And Hazards

2,2-Diethyloxirane is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H225, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

Future Directions

The future directions of 2,2-Diethyloxirane research could involve further investigation into the pathways and efficiencies of transformations of matrix-stabilized radical cations . This could provide useful benchmarks for theoretical rate calculations necessary for high-fidelity combustion modeling .

properties

IUPAC Name

2,2-diethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-6(4-2)5-7-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKYVUFYOFPYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304411
Record name 2,2-diethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethyloxirane

CAS RN

1192-17-2
Record name 2,2-Diethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diethyloxirane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane,2-diethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165646
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diethyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GA Olah, PJ Szilagyi - The Journal of Organic Chemistry, 1971 - ACS Publications
Three-, four-, five-, and six-membered protonated alicyclic ethers and sulfides have been studied in FSO3H-SbFs-SOi solution generally at— 60 by pmr spectroscopy. 8 At low …
Number of citations: 38 pubs.acs.org
Y Kawamura, D Hotta, A Kanazawa, S Aoshima - Macromolecules, 2021 - ACS Publications
The kinds of alkyl substituents and the number of substituents were demonstrated to affect the reactivity of oxiranes in the cationic copolymerization with alkyl vinyl ethers. A series of di-, …
Number of citations: 1 pubs.acs.org
SM George, HS Kim, MS Lah, BK Park, CG Kim… - Dalton …, 2014 - pubs.rsc.org
A series of heteroleptic strontium complexes (1–9) using a combination of different aminoalkoxides and 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) were prepared to examine the …
Number of citations: 5 pubs.rsc.org
ZX Wang, Y Tu, M Frohn, JR Zhang… - Journal of the American …, 1997 - ACS Publications
This article describes a highly effective catalytic asymmetric epoxidation method for olefins using potassium peroxomonosulfate (Oxone, Dupont) as oxidant and a fructose-derived …
Number of citations: 838 pubs.acs.org
MY Ng, BM Bryan, J Nelson… - The Journal of Physical …, 2015 - ACS Publications
This paper examines the oxidation reaction of tert-amyl methyl ether (TAME), an oxygenated fuel additive, with chlorine radical initiators in the presence of oxygen. Data are collected at …
Number of citations: 12 pubs.acs.org
MA Avery, M Alvim-Gaston, JR Woolfrey - Advances in medicinal chemistry, 1999 - Elsevier
Publisher Summary This chapter discusses the synthesis and structure-activity relationships of peroxidic antimalarials based on artemisinin. Synthetic methodology has been developed …
Number of citations: 47 www.sciencedirect.com
J Leszczynski… - 2017 - apps.dtic.mil
The major goals of this project are to 1 provide a platform for discussing applications and the latest developments of computational chemical techniques and to 2 provide graduate and …
Number of citations: 2 apps.dtic.mil
JF Liebman, A Greenberg - Chemical Reviews, 1989 - ACS Publications
The organic chemical community has long been fas-cinated1 by compounds with three-memberedrings. These rings are the smallest of all ring systems, yet they enjoy a high degree of …
Number of citations: 101 pubs.acs.org
W Wang, S Li, Z Zhao, A Zhou, Y Liu, Y Chen… - 2017 - pstorage-acs-6854636.s3 …
1. NMR data for known epoxides trans-Stilbene oxide'(Table 4, entry 1):'H NMR 8 7.4-7.15 (m, 10H), 3.88 (s, 2H)." C NMR 8 137.3, 125.7, 128.8, 128.5, 63.04. trans-p-Methylstyrene …

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